1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the prop-2-yn-1-yl group: This step may involve alkylation reactions using propargyl halides in the presence of a base.
Construction of the pyrrolidinone ring: This can be synthesized via cyclization reactions involving suitable precursors.
Introduction of the butylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to attach the butylphenyl moiety to the benzoimidazole core.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: Its unique structure may lend itself to applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity, or interacting with cellular membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one include other benzoimidazole derivatives and pyrrolidinone-containing molecules These compounds may share structural features but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-(4-butylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-3-5-8-18-11-13-20(14-12-18)27-17-19(16-23(27)28)24-25-21-9-6-7-10-22(21)26(24)15-4-2/h2,6-7,9-14,19H,3,5,8,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEORZAJRSQBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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